KADÉTHRINE

Vue d'ensemble

Description

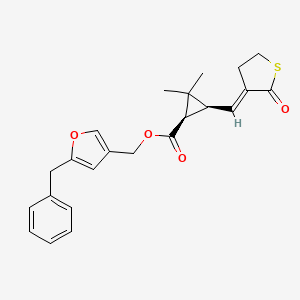

Kadethrin is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S . It is known for its potent knockdown effect on insects, making it more effective than pyrethrin II . Kadethrin is relatively unstable, especially when exposed to light, due to the presence of both a furan ring and a thiolactone group in its structure .

Mécanisme D'action

Target of Action

Kadethrin primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the propagation of nerve impulses. By modulating these channels, Kadethrin disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Mode of Action

Kadethrin acts as a sodium channel modulator . It binds to the sodium channels, altering their conformation and preventing the normal flow of sodium ions. This disruption in ion flow leads to an abnormal generation of action potentials, resulting in hyperexcitation and eventual paralysis of the insect .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of sodium channels, which are crucial for the propagation of nerve impulses . The disruption of these channels leads to a cascade of events that ultimately result in the paralysis and death of the insect.

Pharmacokinetics

Information on the pharmacokinetics of Kadethrin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. Like other pyrethroids, it is likely that kadethrin is metabolized in the liver and excreted in the urine and feces .

Result of Action

The primary result of Kadethrin’s action is the rapid knockdown of insects. By disrupting the normal functioning of the insect’s nervous system, Kadethrin causes immediate paralysis, followed by death . This makes it an effective tool for controlling various insect pests.

Action Environment

Kadethrin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be relatively unstable when exposed to light, due to both the furan ring and the thiolactone group in the molecule Therefore, its effectiveness may be reduced in brightly lit environments

Applications De Recherche Scientifique

Kadethrin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying pyrethroid chemistry and developing new insecticides.

Biology: Employed in studies on insect physiology and the effects of insecticides on various insect species.

Medicine: Investigated for its potential effects on human health and its role in developing safer insecticides.

Industry: Widely used in agricultural and household pest control due to its high efficacy.

Analyse Biochimique

Biochemical Properties

Kadethrin plays a crucial role in biochemical reactions, primarily through its interaction with sodium channels in nerve cells. It acts as a sodium channel modulator, prolonging the opening of these channels and causing prolonged depolarization of the nerve membrane . This interaction disrupts normal nerve function, leading to paralysis and death in insects. Kadethrin interacts with various enzymes and proteins, including those involved in detoxification processes such as cytochrome P450 monooxygenases, which metabolize the compound to less toxic forms .

Cellular Effects

Kadethrin exerts significant effects on various cell types and cellular processes. In nerve cells, it disrupts normal function by causing prolonged depolarization, leading to paralysis . This disruption can affect cell signaling pathways, particularly those involving sodium ion flux. Additionally, Kadethrin can influence gene expression related to detoxification and stress responses, as cells attempt to mitigate its toxic effects . In non-target cells, such as mammalian cells, Kadethrin’s impact on cellular metabolism and signaling pathways can lead to adverse effects, including neurotoxicity .

Molecular Mechanism

The molecular mechanism of Kadethrin involves its binding to sodium channels in nerve cells, where it acts as a modulator . By prolonging the opening of these channels, Kadethrin causes continuous sodium influx, leading to sustained depolarization of the nerve membrane . This prolonged depolarization prevents normal repolarization, disrupting nerve signal transmission and resulting in paralysis. Additionally, Kadethrin may inhibit or activate other enzymes involved in detoxification processes, further influencing its overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kadethrin can change over time due to its stability and degradation properties. Kadethrin is relatively unstable when exposed to light, which can lead to its degradation and reduced efficacy . Over time, the compound may break down into less toxic metabolites, altering its impact on cellular function. Long-term studies have shown that prolonged exposure to Kadethrin can lead to adaptive responses in cells, including upregulation of detoxification enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of Kadethrin vary with different dosages in animal models. At low doses, Kadethrin can effectively control insect pests without causing significant toxicity to non-target organisms . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on liver function . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. These findings highlight the importance of careful dosage management to minimize adverse effects while maintaining efficacy .

Metabolic Pathways

Kadethrin is involved in several metabolic pathways, primarily those related to its detoxification and breakdown . It interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze its conversion to less toxic metabolites . These metabolic pathways help to reduce the overall toxicity of Kadethrin and facilitate its excretion from the body. Additionally, Kadethrin’s impact on metabolic flux and metabolite levels can influence cellular energy balance and stress responses .

Transport and Distribution

Within cells and tissues, Kadethrin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Kadethrin’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the nervous system, where it exerts its primary effects . This distribution pattern is critical for understanding its site-specific toxicity and overall impact on biological systems.

Subcellular Localization

Kadethrin’s subcellular localization is primarily within the nerve cells, where it targets sodium channels on the cell membrane . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell . The localization of Kadethrin to these sites is essential for its function as a sodium channel modulator and its overall impact on nerve cell function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous solution, followed by refluxing in methanol for 16 hours .

Industrial Production Methods

Industrial production of Kadethrin involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps for purification and stabilization to ensure the compound’s effectiveness as an insecticide .

Analyse Des Réactions Chimiques

Types of Reactions

Kadethrin undergoes various chemical reactions, including:

Oxidation: Kadethrin can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Kadethrin into its alcohol derivatives.

Substitution: Substitution reactions can occur at the furan ring or the thiolactone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of Kadethrin, such as alcohols, oxides, and substituted furan or thiolactone compounds .

Comparaison Avec Des Composés Similaires

Kadethrin is compared with other pyrethroids such as:

- Pyrethrin I and II

- Permethrin

- Cypermethrin

- Deltamethrin

- Fenvalerate

Uniqueness

Kadethrin is unique due to its higher potency and faster knockdown effect compared to other pyrethroids. its instability under light exposure is a drawback .

Propriétés

IUPAC Name |

(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-[(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4S/c1-23(2)19(12-17-8-9-28-22(17)25)20(23)21(24)27-14-16-11-18(26-13-16)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWALRUNBSBTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCSC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Kadethrin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kadethrin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860733 | |

| Record name | (5-Benzylfuran-3-yl)methyl 2,2-dimethyl-3-[(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown viscous liquid; mp = 31 deg C; [HSDB] | |

| Record name | Kadethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water. Sol in dichloromethane, ethanol (10 g/kg), benzene, toluene, xylene, acetone, piperonyl butoxide. Slightly sol in kerosene. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], Vapor pressure: <0.1 mPa @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | Kadethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for KADETHRIN (10 total), please visit the HSDB record page. | |

| Details | Matsumura, F. Toxicology of Insecticides. 2nd ed. New York, NY: Plenum Press, 1985., p. 147 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-brown viscous oil | |

CAS No. |

58769-20-3 | |

| Record name | [5-benzyl-3-furyl]methyl [1R-[1α,3α(E)]]-3-[(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.